N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its structural mimicry of purines and diverse biological applications. The molecule features:
- Core structure: Pyrazolo[1,5-a]pyrimidine.
- Substituents: Position 2: Trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity . Position 3: 4-Fluorophenyl, contributing to π-π stacking interactions in target binding . Position 5: Methyl (-CH₃), a compact hydrophobic group.
The 3,4-dimethoxyphenethyl moiety may enhance blood-brain barrier penetration compared to simpler alkyl or aryl groups . The trifluoromethyl group at position 2 distinguishes this compound from analogs with substitutions at other positions (e.g., 7-CF₃ in ) .
Properties
Molecular Formula |
C24H22F4N4O2 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H22F4N4O2/c1-14-12-20(29-11-10-15-4-9-18(33-2)19(13-15)34-3)32-23(30-14)21(22(31-32)24(26,27)28)16-5-7-17(25)8-6-16/h4-9,12-13,29H,10-11H2,1-3H3 |
InChI Key |
XQVYMZPMXHXJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at concentrations as low as 5 μg/ml. However, its activity was noted to be lower than that of established chemotherapeutic agents like doxorubicin .
Case Study: Anticancer Activity Evaluation
| Cell Line | Inhibition Concentration (μg/ml) | Comparison Agent | Efficacy |
|---|---|---|---|
| PC3 | 5 | Doxorubicin | Lower |
| K562 | 5 | Doxorubicin | Lower |
| HeLa | 5 | Doxorubicin | Lower |
| A549 | 5 | Doxorubicin | Lower |
This data underscores the need for further optimization of the compound to enhance its anticancer properties.
Antifungal Applications
The compound has also been investigated for antifungal activities. In vitro assays demonstrated effectiveness against several fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. The antifungal activity was assessed at a concentration of 50 μg/ml, with some derivatives exhibiting inhibition rates comparable to or better than standard antifungal agents like tebuconazole .
Case Study: Antifungal Activity Evaluation
| Fungal Pathogen | Inhibition Concentration (μg/ml) | Comparison Agent | Efficacy (%) |
|---|---|---|---|
| Botrytis cinerea | 50 | Tebuconazole | 96.76 |
| Sclerotinia sclerotiorum | 50 | Tebuconazole | 82.73 |
This highlights the potential of this compound as a lead structure for developing new antifungal therapies.
Receptor Inhibition Studies
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its ability to act as inhibitors of various receptor tyrosine kinases (RTKs). Specifically, compounds within this class have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth . The mechanisms by which these compounds exert their effects involve competitive inhibition at the receptor sites.
Summary of Receptor Inhibition Findings
| Receptor Type | Compound Activity | Reference |
|---|---|---|
| VEGFR-2 | Inhibitory | |
| EGFR | Moderate Inhibition | |
| PDGFRβ | Moderate Inhibition |
These findings suggest that N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine could serve as a valuable tool in cancer therapy by targeting angiogenic pathways.
Mechanism of Action
The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Modifications in the Pyrazolo[1,5-a]pyrimidine Core
Position 2 Substituents :
- Main compound : 2-CF₃ (electron-withdrawing, steric bulk).
- Compound 890624-32-5 () : 2-methyl (-CH₃), reducing steric hindrance and electronic effects.
- : 7-CF₃ (vs. 2-CF₃), altering electronic distribution and binding pocket compatibility.
Position 3 Substituents :
- Main compound : 4-Fluorophenyl (polar, halogen bonding).
- Compound 47 () : 4-Fluorophenyl retained, but with a pyridinylmethyl amine chain.
- Compound 23 () : Triazolopyrimidine core with 4-trifluoromethoxyphenyl, highlighting core-dependent activity shifts.
Position 5 Substituents :
- Main compound : 5-methyl (-CH₃).
- Compound 48 () : 5-phenyl, increasing hydrophobicity and steric bulk.
Position 7 Amine Side Chains :
- Main compound: 2-(3,4-dimethoxyphenyl)ethyl (polar, flexible chain with hydrogen-bond donors).
- Compound 47 () : (6-Methylpyridin-2-yl)methyl (rigid, aromatic), favoring interactions with charged residues.
- Compound 13 () : 4-Methoxyphenethyl (similar methoxy groups but shorter chain).
Key Observations :
- The 3-(4-fluorophenyl) group is conserved in anti-mycobacterial pyrazolo[1,5-a]pyrimidines (), suggesting its role in target engagement .
- The 7-amine side chain’s flexibility and polarity (e.g., dimethoxyphenethyl vs. pyridinylmethyl) influence tissue penetration and target selectivity .
- Trifluoromethyl groups at position 2 (main compound) vs. 7 () demonstrate positional effects on metabolic stability and steric compatibility .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through various methods that involve the reaction of substituted pyrazoles with appropriate electrophiles. The synthesis typically includes:
- Formation of the pyrazole core : This is achieved through the condensation of hydrazine derivatives with carbonyl compounds.
- Substitution reactions : The introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups occurs through nucleophilic aromatic substitution or coupling reactions.
- Final modifications : Trifluoromethylation and other modifications are performed to enhance biological activity.
Antiproliferative Effects
This compound has demonstrated notable antiproliferative activity against various cancer cell lines. Key findings include:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia).
- Mechanism of Action : Studies indicate that it induces apoptosis via the activation of caspase pathways and inhibits cell cycle progression by affecting cyclin-dependent kinases (CDKs) .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by its structural components:
- Dimethoxyphenyl Group : Contributes to lipophilicity and may enhance binding affinity to biological targets.
- Trifluoromethyl Group : Increases metabolic stability and alters pharmacokinetic profiles .
A comparative analysis of related pyrazolo compounds suggests that modifications at specific positions significantly affect their antiproliferative potency.
Case Studies
- In Vivo Studies : Animal models have shown that administration of the compound results in reduced tumor size and improved survival rates in xenograft models of breast cancer.
- Combination Therapies : Research indicates enhanced efficacy when combined with existing chemotherapeutic agents, suggesting potential for use in combination therapies .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 10.5 | Apoptosis via caspase activation |
| Antiproliferative | K562 | 12.3 | Cell cycle arrest |
| Antiproliferative | MV4-11 | 9.8 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
